molecular formula C22H31N3O4S B2916077 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 903343-35-1

4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2916077
CAS No.: 903343-35-1
M. Wt: 433.57
InChI Key: HEXODJYMUJNSMO-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several pharmaceutically active motifs, including a benzenesulfonamide group and a methylpiperazine moiety. The benzenesulfonamide group is a common feature in many enzyme inhibitors and is known to confer high binding affinity to various biological targets . The inclusion of the 4-methylpiperazine ring is a frequent strategy in drug design to optimize physicochemical properties and enhance solubility, as seen in numerous bioactive molecules and approved therapeutics . Furthermore, the 4-methoxyphenyl subunit is a key structural element found in compounds with documented activity on neurotransmitter systems; for instance, derivatives like para-methoxyphenylpiperazine (pMeOPP) are known to interact with serotonin receptors and monoamine transporters, suggesting potential pathways for this compound's activity . The complex structure, combining these elements, indicates that this compound may serve as a valuable research tool for investigating novel signaling pathways or as a lead structure in the development of new therapeutic agents. Its primary value lies in basic research applications, including target identification, mechanism-of-action studies, and structure-activity relationship (SAR) exploration. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-17-15-20(9-10-22(17)29-4)30(26,27)23-16-21(25-13-11-24(2)12-14-25)18-5-7-19(28-3)8-6-18/h5-10,15,21,23H,11-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXODJYMUJNSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, also known by its CAS number 898431-94-2, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes methoxy and piperazine functionalities, which are often associated with pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C21H29N3O4S
  • Molecular Weight : 419.53766 g/mol
  • CAS Number : 898431-94-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide linkages and the introduction of piperazine moieties. The synthetic route often employs standard techniques such as nucleophilic substitution and coupling reactions to achieve the desired structure. For example, one method involves the reaction of a sulfonamide precursor with a substituted piperazine derivative to form the final product.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing similar piperazine structures have shown effectiveness in inhibiting various cancer cell lines:

CompoundTarget Cancer Cell LineIC50 (μM)
Compound AHCT116 (Colon cancer)0.64
Compound BKMS-12 BM (Multiple Myeloma)1.40
Compound CSNU16 (Gastric cancer)0.77

These findings suggest that the structural components of this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Kinase Inhibition

The compound's potential as a kinase inhibitor has been explored due to its structural similarity to known kinase inhibitors. Studies have shown that similar sulfonamide derivatives can inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression:

  • EGFR Inhibition : Compounds with similar structures have been reported to bind effectively to the ATP-binding pocket of EGFR, exhibiting IC50 values in the low nanomolar range.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Kinase Activity : By binding to the active sites of kinases, it may prevent phosphorylation processes essential for cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been suggested that such compounds can interfere with cell cycle progression, particularly at the G1/S checkpoint.

Case Studies

Several studies have documented the pharmacological effects of similar compounds:

  • Study on Anticancer Effects : A study investigated a related sulfonamide derivative's effects on breast cancer cells, reporting a significant reduction in cell viability at concentrations as low as 0.5 μM.
  • Kinase Inhibition Study : Another research focused on a series of piperazine-containing compounds, demonstrating their ability to inhibit various kinases involved in tumor growth and metastasis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Sulfonamide Derivatives

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()
  • Structural Differences : Incorporates a naphthalene group instead of the piperazine-ethyl side chain.
  • Key Data : 99% stereochemical purity, [α]D20 +2.5 (c 1.06, CHCl3).
  • Implications : The bulky naphthalene group may reduce solubility compared to the target compound but enhance hydrophobic interactions in receptor binding .
N-(4-Methoxyphenyl)benzenesulfonamide ()
  • Structural Differences : Lacks the piperazine and ethyl side chains; simpler structure.
  • Key Data : Crystal structure resolved, with bioactivity studies related to sulfonamide derivatives.
  • Implications : The absence of a piperazine ring limits its pharmacokinetic versatility compared to the target compound .

Piperazine-Containing Sulfonamides

3-Methoxy-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide ()
  • Structural Differences : Piperazine linked via a carbonyl-benzyl group; 3-methoxy vs. 4-methoxy substitution.
  • Key Data: No explicit bioactivity reported, but the carbonyl group introduces polarity.
3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide ()
  • Structural Differences : Chlorine substituent replaces the methyl and methoxy groups on the benzene ring.
  • Key Data : Molecular weight 437.0 (C21H29ClN4O2S).
  • Implications : The electron-withdrawing chlorine group may enhance metabolic stability but reduce solubility compared to the methoxy-substituted target compound .
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
  • Structural Differences : Oxazole ring replaces the piperazine-ethyl side chain.
  • Key Data : Synthesized for antimicrobial activity; single-crystal X-ray structure resolved (R factor = 0.055).
  • Implications : The oxazole moiety may confer resistance to enzymatic degradation, a feature absent in the target compound .
4-Methoxybutyrylfentanyl ()
  • Structural Differences : Piperidine core instead of piperazine; opioid activity.
  • Implications: Highlights how piperazine/piperidine variations drastically shift pharmacological profiles (CNS activity vs.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity
Target Compound C24H32N3O4S 470.6 4-OCH3, 3-CH3, 4-methylpiperazine Under investigation
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C25H23NO3S 417.5 Naphthalene, 4-OCH3 Not reported
3-Chloro-N-(2-(4-(dimethylamino)phenyl)-... C21H29ClN4O2S 437.0 3-Cl, 4-N(CH3)2 Not reported
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)... C17H17N3O3S2 391.5 Oxazole, 4-CH3 Antimicrobial

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural integrity of 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, 1H^1H NMR can resolve signals for methoxy groups (δ ~3.8 ppm), piperazine protons (δ ~2.5–3.0 ppm), and sulfonamide NH (δ ~7.0–8.0 ppm). 13C^{13}C NMR confirms aromatic carbons and quaternary centers. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., monoclinic crystal systems) provides absolute stereochemistry .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

  • Answer : Multi-step synthesis typically involves coupling a benzenesulfonamide precursor with a piperazine-containing intermediate. Key steps include:

Suzuki-Miyaura coupling for aryl-ether formation (e.g., 4-methoxyphenyl groups).

Nucleophilic substitution to introduce the 4-methylpiperazine moiety.
Purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) followed by HPLC (≥98% purity) ensures minimal byproducts. Monitor reactions using TLC with UV visualization .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

  • Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors like serotonin or dopamine transporters. Predict metabolic stability via in silico tools (e.g., SwissADME) to evaluate cytochrome P450 interactions. Lipophilicity (logP) can be calculated to optimize blood-brain barrier penetration. Molecular dynamics simulations (AMBER/CHARMM) refine conformational stability under physiological conditions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Answer : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to minimize variability. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. Statistical meta-analysis of dose-response curves (GraphPad Prism) identifies outliers. Cross-validate findings with knockout animal models or siRNA silencing .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Answer : Apply Design of Experiments (DoE) to variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(PPh3_3)4_4 at 5–10 mol%). Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs). Use flow chemistry for continuous purification, achieving yields >85% with minimized side reactions .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?

  • Answer : Fit dose-response data to a sigmoidal model (Hill equation) to calculate IC50_{50}/EC50_{50}. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Bootstrap resampling (10,000 iterations) quantifies uncertainty in toxicity thresholds. Survival analysis (Kaplan-Meier curves) assesses long-term effects in in vivo studies .

Q. How can crystallographic data validate stereochemical assignments?

  • Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond angles and torsion angles. Compare experimental data (CCDC deposition) with density functional theory (DFT)-optimized structures (B3LYP/6-31G*). Anomalous dispersion (Flack parameter) confirms absolute configuration .

Methodological Resources

  • Spectral Databases : PubChem (CID-specific NMR/MS data) .
  • Crystallography Tools : Crystallography Open Database (COD) .
  • Synthesis Protocols : Tetrahedron (microwave/flow chemistry) .

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